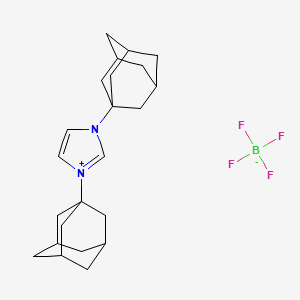

1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-bis(1-adamantyl)imidazol-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N2.BF4/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22;2-1(3,4)5/h1-2,15-21H,3-14H2;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWCCJYLKCSVME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1C2CC3CC1CC(C2)(C3)N4C=C[N+](=C4)C56CC7CC(C5)CC(C7)C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584749 | |

| Record name | 1,3-Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1H-imidazol-3-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286014-42-4 | |

| Record name | 1,3-Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1H-imidazol-3-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1,3-Bis(1-adamantyl)imidazolium Tetrafluoroborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate, a sterically hindered N-heterocyclic carbene (NHC) precursor. The bulky adamantyl groups confer unique properties to the resulting carbene, making it a valuable ligand in catalysis and organometallic chemistry. This document outlines a two-step synthetic protocol, commencing with the preparation of the imidazolium chloride precursor followed by an anion exchange to yield the final tetrafluoroborate salt.

Summary of Quantitative Data

The following table summarizes the key quantitative data for the synthesized compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 1,3-Bis(1-adamantyl)imidazolium chloride | C₂₃H₃₃ClN₂ | 372.97 | Not specified | White powder |

| This compound | C₂₃H₃₃BF₄N₂ | 424.33 | 277-282 | White solid |

Experimental Protocols

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the chloride salt precursor, 1,3-Bis(1-adamantyl)imidazolium chloride. The subsequent step is an anion exchange reaction to replace the chloride anion with a tetrafluoroborate anion.

Step 1: Synthesis of 1,3-Bis(1-adamantyl)imidazolium Chloride

This procedure is adapted from established methods for the synthesis of N,N'-disubstituted imidazolium halides.

Materials:

-

1-Adamantylamine

-

Glyoxal (40% aqueous solution)

-

Formaldehyde (37% aqueous solution)

-

Hydrochloric acid (concentrated)

-

Toluene

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1-adamantylamine (2 equivalents), glyoxal (1 equivalent), and formaldehyde (1 equivalent) in a suitable solvent such as toluene.

-

Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with water and brine using a separatory funnel.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product, 1,3-Bis(1-adamantyl)imidazolium chloride, can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether) to yield a white powder.[1][2]

Step 2: Anion Exchange to this compound

This protocol describes the exchange of the chloride anion for the tetrafluoroborate anion.[3]

Materials:

-

1,3-Bis(1-adamantyl)imidazolium chloride

-

Sodium tetrafluoroborate (NaBF₄) or Silver tetrafluoroborate (AgBF₄)

-

Deionized water

-

Dichloromethane

-

Silver nitrate solution (for testing)

-

Beaker

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure using Sodium Tetrafluoroborate:

-

Dissolve 1,3-Bis(1-adamantyl)imidazolium chloride (1 equivalent) in deionized water in a beaker.

-

Add a solution of sodium tetrafluoroborate (1.0 to 1.1 equivalents) in deionized water to the imidazolium salt solution while stirring.[3]

-

Stir the mixture at room temperature for 1-2 hours.

-

Extract the aqueous phase multiple times with dichloromethane.

-

Combine the organic extracts and wash them with a small amount of water.

-

To confirm the complete removal of chloride ions, a small sample of the aqueous phase can be tested with a silver nitrate solution. The absence of a white precipitate (AgCl) indicates a complete exchange.[3]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain this compound as a white solid.[3][4][5]

Alternative Procedure using Silver Tetrafluoroborate:

-

Dissolve 1,3-Bis(1-adamantyl)imidazolium chloride (1 equivalent) in a suitable solvent like acetone or acetonitrile.

-

Add a solution of silver tetrafluoroborate (1 equivalent) in the same solvent to the imidazolium salt solution.

-

A precipitate of silver chloride (AgCl) will form immediately.

-

Stir the reaction mixture at room temperature for 1-2 hours to ensure complete precipitation.

-

Filter off the silver chloride precipitate.

-

Remove the solvent from the filtrate under reduced pressure to yield this compound.

Visualizations

The following diagrams illustrate the synthetic workflow and the signaling pathway for the formation of the target compound.

Caption: Synthetic workflow for this compound.

Caption: Signaling pathway for the formation of the target compound.

References

physical and chemical properties of 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate, a key precursor to a bulky N-heterocyclic carbene (NHC) ligand utilized in catalysis. This document details its synthesis, spectroscopic and thermal characteristics, solubility, and application in chemical reactions.

Chemical Identity and Physical Properties

This compound is a white to off-white crystalline solid. Its bulky adamantyl groups confer unique steric properties to the corresponding NHC ligand, influencing its reactivity and selectivity in catalytic applications.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1][2] |

| Synonym(s) | IAd·HBF₄, N,N′-(Adamantyl)imidazolium tetrafluoroborate, 1,3-Bis(tricyclo[3.3.1.1³,⁷]dec-1-yl)-1H-imidazolium tetrafluoroborate | [1][2] |

| CAS Number | 286014-42-4 | [1][2] |

| Molecular Formula | C₂₃H₃₃BF₄N₂ | [1][2] |

| Molecular Weight | 424.33 g/mol | [1][2] |

| Appearance | White to brown powder/solid | |

| Melting Point | 277-282 °C | [2] |

Spectroscopic and Thermal Properties

Detailed spectroscopic and thermal data are crucial for the characterization and quality control of this compound. While specific experimental spectra for this exact compound are not widely published, typical spectral regions for its constituent functional groups are well-established.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are characterized by signals corresponding to the imidazolium core and the adamantyl groups.

Table 2: Expected NMR Chemical Shifts

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | Imidazolium C(2)-H | ~9.0 - 11.0 | This proton is acidic and its signal will disappear upon deprotonation to form the carbene.[3] |

| Imidazolium C(4,5)-H | ~7.5 - 8.0 | ||

| Adamantyl C-H | ~1.6 - 2.5 | A complex multiplet of signals is expected due to the different protons of the adamantyl cage. | |

| ¹³C NMR | Imidazolium C(2) | ~136 - 147 | Upon deprotonation to the carbene, this signal shifts significantly downfield to ~210-220 ppm. |

| Imidazolium C(4,5) | ~120 - 125 | ||

| Adamantyl carbons | ~30 - 60 | Multiple signals corresponding to the different carbons of the adamantyl cage. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the adamantyl groups, the imidazolium ring, and the tetrafluoroborate anion.

Table 3: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (Adamantyl) | ~2900, 2850 | Strong |

| C-H (Imidazolium) | ~3100 - 3150 | Medium |

| C=N, C=C (Imidazolium ring) | ~1500 - 1600 | Medium |

| B-F (Tetrafluoroborate) | ~1000 - 1100 | Strong, Broad |

| Adamantyl skeletal vibrations | ~1450, 1350 | Medium |

Thermal Stability

Solubility

This compound is a solid salt, and its solubility is an important consideration for its use in synthesis and catalysis.

Table 4: General Solubility Profile

| Solvent Class | Solubility |

| Polar Aprotic (e.g., DMSO, DMF) | Generally soluble |

| Chlorinated (e.g., Dichloromethane, Chloroform) | Moderately soluble to soluble |

| Alcohols (e.g., Methanol, Ethanol) | Sparingly soluble to moderately soluble |

| Ethers (e.g., Diethyl ether, THF) | Generally insoluble |

| Nonpolar (e.g., Hexane, Toluene) | Insoluble |

| Water | Sparingly soluble to insoluble |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the corresponding chloride or bromide salt, followed by an anion exchange reaction.

Protocol for Anion Exchange: [4]

-

Dissolve the 1,3-Bis(1-adamantyl)imidazolium halide salt in a suitable solvent (e.g., a mixture of dichloromethane and water).

-

Add a solution of a tetrafluoroborate salt (e.g., sodium tetrafluoroborate or silver tetrafluoroborate) in water.

-

Stir the biphasic mixture vigorously for several hours at room temperature.

-

Separate the organic layer, wash with water to remove any remaining halide salts, and dry over an anhydrous drying agent (e.g., MgSO₄).

-

Remove the solvent under reduced pressure to yield the desired this compound.

Generation of the N-Heterocyclic Carbene

The primary application of this compound is as a precursor to the free N-heterocyclic carbene, 1,3-di(1-adamantyl)imidazol-2-ylidene (IAd). This is typically achieved by deprotonation with a strong base.

Protocol for Carbene Generation (In-situ):

-

In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the this compound and the metal precursor to a dry, degassed solvent (e.g., THF, dioxane, or toluene).

-

Add a strong, non-nucleophilic base (e.g., potassium hexamethyldisilazide (KHMDS) or sodium hydride) to the mixture.

-

Stir the reaction at the appropriate temperature to generate the NHC-metal complex in situ for subsequent catalytic use.

Applications in Catalysis

The N-heterocyclic carbene derived from this compound is a highly effective ligand in a variety of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The bulky adamantyl groups create a sterically demanding environment around the metal center, which can promote reductive elimination and prevent catalyst deactivation.

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction: [5]

-

Under an inert atmosphere, charge a reaction vessel with the aryl halide, the boronic acid, a base (e.g., K₃PO₄ or Cs₂CO₃), this compound, and a palladium precursor (e.g., palladium(II) acetate).

-

Add a dry, degassed solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to obtain the biaryl product.

Safety Information

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to handle the compound in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide serves as a foundational resource for professionals working with this compound. For specific applications and experimental conditions, it is recommended to consult the primary literature.

References

- 1. chemscene.com [chemscene.com]

- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Crystal Structure of Adamantyl-Substituted Imidazolium Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of adamantyl-substituted imidazolium salts, compounds of significant interest in medicinal chemistry and materials science. The bulky, lipophilic adamantyl group imparts unique properties to the imidazolium core, influencing its steric and electronic characteristics, and consequently its biological activity and material applications. This document summarizes key crystallographic data, details experimental protocols for synthesis and characterization, and visualizes relevant chemical pathways.

Introduction

Adamantyl-substituted imidazolium salts are a class of organic compounds that have garnered considerable attention as precursors for N-heterocyclic carbenes (NHCs) used in catalysis, and as potential therapeutic agents. The rigid, cage-like structure of the adamantyl moiety provides a sterically demanding substituent that can be used to tune the properties of the imidazolium ring. Understanding the precise three-dimensional arrangement of these molecules in the solid state through X-ray crystallography is crucial for rational drug design, catalyst development, and the engineering of novel materials. This guide focuses on the structural elucidation of these compounds, providing a foundation for further research and development.

Synthesis and Characterization

The synthesis of adamantyl-substituted imidazolium salts typically involves the quaternization of an N-adamantyl-substituted imidazole. A general synthetic approach is outlined below.

General Synthesis of 1,3-Di(1-adamantyl)imidazolium Halides

The synthesis of the N-heterocyclic carbene precursor, 1,3-di-(1-adamantyl)imidazolium chloride, is a key step. The carbene, 1,3-di-(1-adamantyl)imidazol-2-ylidene, is synthesized according to literature methods.[1]

Experimental Workflow for Synthesis

Caption: Synthetic workflow for 1,3-di(1-adamantyl)imidazolium halide.

Crystal Structure Analysis

Crystallographic Data

The crystal structure of the reaction product of 1,3-di-(1-adamantyl)imidazol-2-ylidene provides critical information about the conformation of the adamantyl-substituted imidazolium cation.[1]

| Parameter | Value |

| Compound | [C₂₃H₃₃N₂]⁺[C₅H₇O₃]⁻ |

| CCDC Number | 244497 |

| Empirical Formula | C₂₈H₄₀N₂O₃ |

| Formula Weight | 452.62 |

| Temperature | 150(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| Unit Cell Dimensions | |

| a | 13.5366(13) Å |

| b | 11.6995(12) Å |

| c | 15.7153 Å |

| α | 90.00° |

| β | 93.217(2)° |

| γ | 90.00° |

| Volume | 2484.9(4) ų |

| Z | 4 |

| Data Collection & Refinement | |

| Reflections Collected | 32438 |

| Independent Reflections | 7384 |

| R1 | 0.0266 |

| wR2 | 0.0740 |

Molecular Geometry

The geometry of the 1,3-di(1-adamantyl)imidazolium cation within the crystal structure is of primary interest. Selected bond lengths and angles will be presented here upon availability in the cited literature.

(Note: Specific bond lengths and angles for the adamantyl-imidazolium cation were not explicitly provided in the abstract or supplementary information of the primary source. A full analysis of the CIF file from the CCDC would be required to extract this detailed information.)

Experimental Protocols

Synthesis of the Crystallized Adduct

The N-heterocyclic carbene, 1,3-di-(1-adamantyl)imidazol-2-ylidene (IAd), was dissolved in methyl acetate under an inert atmosphere. The resulting solution was stirred at room temperature for 5 days. After this period, the methyl acetate was removed under vacuum, and the remaining residue was washed with toluene to yield the crystalline product.[1]

X-ray Crystallography

A single crystal of the adduct was placed in a capillary tube and mounted on a Bruker SMART CCD X-ray diffractometer. Data was collected using Mo Kα radiation at 150 K. The structure was solved using direct methods (SHELXS-97).[1]

Workflow for Crystal Structure Determination

Caption: General workflow for single-crystal X-ray diffraction analysis.

Applications and Future Directions

The structural data of adamantyl-substituted imidazolium salts and their derivatives are vital for understanding their structure-activity relationships. In drug development, the rigid adamantyl cage can serve as a hydrophobic anchor, interacting with biological targets. The steric bulk of the adamantyl groups also plays a crucial role in the stability and reactivity of the corresponding N-heterocyclic carbenes, which are widely used as ligands in transition metal catalysis.

Future research in this area could focus on:

-

Synthesizing and crystallizing a wider range of adamantyl-substituted imidazolium salts with different counter-ions and substitution patterns on the imidazolium ring.

-

Correlating the solid-state structures with their physicochemical properties and biological activities.

-

Utilizing the structural information to design more effective catalysts and therapeutic agents.

Conclusion

This technical guide has provided a summary of the available information on the crystal structure of adamantyl-substituted imidazolium salts. While a complete crystallographic dataset for a simple salt is yet to be published, the analysis of a close derivative offers significant insights into the molecular geometry of the 1,3-di(1-adamantyl)imidazolium cation. The detailed experimental protocols for synthesis and crystallographic analysis serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and catalysis. Further structural studies are warranted to fully elucidate the structure-property relationships of this important class of compounds.

References

The Advent of Steric Shields: A Technical Guide to the Discovery and History of Bulky N-Heterocyclic Carbene Precursors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal discovery and historical development of bulky N-heterocyclic carbene (NHC) precursors. From their early theoretical underpinnings to their current indispensable role in catalysis and materials science, we trace the evolution of these remarkable molecules. This document provides a comprehensive overview of the key scientific milestones, detailed experimental protocols for the synthesis of prominent bulky NHC precursors, and a summary of their impact on modern chemistry.

A Historical Odyssey: From Fleeting Intermediates to Bottlable Carbenes

The journey to stable carbenes was a long and arduous one, spanning several decades of chemical research. Initially postulated as transient, highly reactive species, the concept of a stable carbene was once considered a chemical impossibility.

The story begins in the 1960s with the pioneering work of Hans-Werner Wanzlick, who proposed the existence of N-heterocyclic carbenes and investigated their reactivity.[1][2] Wanzlick and his colleagues generated imidazol-2-ylidene carbenes by the deprotonation of imidazolium salts and by the vacuum pyrolysis of 2-trichloromethyl dihydroimidazole compounds.[2][3] However, they were unable to isolate the free carbene, as it readily dimerized.[2] These early investigations, while not yielding an isolated carbene, laid the crucial groundwork for future breakthroughs. The proposed equilibrium between the carbene and its dimer became known as the "Wanzlick equilibrium".[4]

The watershed moment arrived in 1991 when Anthony J. Arduengo III and his coworkers reported the synthesis and characterization of the first stable, crystalline N-heterocyclic carbene, 1,3-di-adamantyl-imidazol-2-ylidene.[3][5][6] This landmark achievement shattered the long-held belief that carbenes were merely fleeting intermediates and opened the floodgates for the exploration of this new class of compounds.[7][8][9] The remarkable stability of Arduengo's carbene was attributed to the steric bulk of the adamantyl groups flanking the carbene center, which kinetically hindered dimerization and other decomposition pathways.[3][10]

Following this discovery, the field of NHC chemistry burgeoned, with researchers focusing on tuning the steric and electronic properties of these ligands to enhance their performance in various applications. This led to the development of a diverse array of bulky NHC precursors, which have become workhorse ligands in transition metal catalysis.

The Rise of the Bulky Titans: IMes, IPr, and Beyond

The quest for even more effective and sterically demanding NHC ligands led to the development of a series of "bulky" NHCs that have had a profound impact on catalysis. Among the most prominent are IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) and IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene).[11]

The saturated backbone analogue of IMes, SIMes (1,3-dimesitylimidazolin-2-ylidene), was first isolated by Arduengo and coworkers in 1995.[12] The introduction of the bulky 2,6-diisopropylphenyl groups to the imidazolylidene framework was first reported by Huang and Nolan in 1999, giving rise to the now-ubiquitous IPr ligand.[12][13] These bulky substituents proved to be highly effective at stabilizing metal centers and promoting challenging catalytic transformations, such as cross-coupling reactions.[13][14]

The success of IMes and IPr spurred the development of even more sterically hindered NHCs. For instance, the Markó group designed the exceptionally bulky IPr* by replacing the methyl groups of IPr with phenyl rings.[12][13] More recently, the Szostak group developed the ItOct ligand, which features tert-octyl groups on the nitrogen atoms, resulting in the highest steric volume reported for an N-alkyl NHC to date.[15]

These increasingly bulky NHCs have proven to be superior ligands in a variety of catalytic reactions, including gold(I)-catalyzed hydration and palladium(0)-catalyzed C-C coupling, demonstrating the critical role of steric hindrance in enhancing catalyst stability and activity.[15]

Synthesis of Key Bulky N-Heterocyclic Carbene Precursors

The most common precursors to N-heterocyclic carbenes are imidazolium and imidazolinium salts.[12][13] These salts are typically air-stable crystalline solids that can be stored for extended periods and deprotonated in situ to generate the desired NHC.

General Synthetic Workflow

The synthesis of bulky 1,3-diarylimidazolium salt precursors generally follows a two-step procedure. The first step involves the condensation of a 1,2-dicarbonyl compound (like glyoxal) with two equivalents of a bulky aniline to form a 1,4-diaryl-1,4-diazabutadiene. This diimine intermediate is then cyclized with a one-carbon source, such as paraformaldehyde or chloromethyl ethyl ether, in the presence of an acid to afford the desired imidazolium salt.

Caption: General synthesis of bulky imidazolium salts.

Tabulated Synthesis Data for Common Bulky NHC Precursors

The following table summarizes the synthetic routes and reported yields for several widely used bulky NHC precursors.

| Precursor | Abbreviation | Synthetic Route | Yield (%) | Reference |

| 1,3-Dimesitylimidazolium chloride | IMes·HCl | Reaction of 1,4-dimesityl-1,4-diazabutadiene with paraformaldehyde and chlorotrimethylsilane. | 69 | [11] |

| 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | IPr·HCl (IDip·HCl) | Reaction of 1,4-bis(2,6-diisopropylphenyl)-1,4-diazabutadiene with paraformaldehyde and chlorotrimethylsilane. | 81 | [11] |

| 1,3-Bis(2,6-dimethylphenyl)imidazolium chloride | IXy·HCl | Reaction of 1,4-bis(2,6-dimethylphenyl)-1,4-diazabutadiene with paraformaldehyde and chlorotrimethylsilane. | 89 | [11] |

| 1,3-Dimesitylimidazolinium chloride | SIMes·HCl | Three-step synthesis starting from glyoxal and mesitylamine, followed by reduction and cyclization. | High | [12] |

| 1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride | SIPr·HCl (SIDip·HCl) | Similar multi-step synthesis starting from 2,6-diisopropylaniline. | High | [12] |

Detailed Experimental Protocols

This protocol is adapted from the high-yield synthesis reported by Organ et al.[11]

Step 1: Synthesis of 1,4-Bis(2,6-diisopropylphenyl)-1,4-diazabutadiene

-

To a solution of 2,6-diisopropylaniline (2 equivalents) in a suitable solvent (e.g., ethanol), add an aqueous solution of glyoxal (1 equivalent, 40 wt. %).

-

Stir the reaction mixture at room temperature. The diimine product will precipitate from the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the pure 1,4-bis(2,6-diisopropylphenyl)-1,4-diazabutadiene.

Step 2: Cyclization to IPr·HCl

-

In a round-bottom flask, combine the 1,4-bis(2,6-diisopropylphenyl)-1,4-diazabutadiene (1 equivalent), paraformaldehyde (1.2 equivalents), and ethyl acetate.

-

Heat the mixture to 70 °C.

-

Slowly add chlorotrimethylsilane (1.1 equivalents) to the heated solution.

-

Continue stirring at 70 °C for the specified reaction time. The product will precipitate as a white solid.

-

Cool the reaction mixture to room temperature, collect the solid by filtration, wash with ethyl acetate, and dry under vacuum to afford IPr·HCl in high purity.

This protocol is based on the procedure described by Arduengo et al.[12]

Step 1: Synthesis of N,N'-Dimesitylethanediimine

-

Condense glyoxal (1 equivalent) with mesitylamine (2 equivalents) in a suitable solvent.

-

Isolate the resulting diimine.

Step 2: Reduction to N,N'-Dimesitylethanediamine

-

Reduce the diimine from Step 1 with a suitable reducing agent, such as sodium borohydride in THF.

-

Perform an acidic work-up with aqueous hydrochloric acid to quench the excess hydride and precipitate the N,N'-dimesitylethylenediammonium dichloride.

Step 3: Cyclization to SIMes·HCl

-

Treat the diammonium salt from Step 2 with triethyl orthoformate to effect the cyclization to the imidazolinium chloride.

-

Isolate and purify the final product, SIMes·HCl.

The Role of Bulky NHCs in Catalysis

The strong σ-donating ability and tunable steric bulk of N-heterocyclic carbenes make them excellent ligands for transition metal catalysts.[5] Bulky NHCs, in particular, have been instrumental in advancing various catalytic transformations by enhancing catalyst stability and promoting key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[5][16]

A Generalized Catalytic Cycle: NHC-Palladium Catalyzed Cross-Coupling

The following diagram illustrates a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, highlighting the role of a bulky NHC ligand.

Caption: Generalized catalytic cycle for cross-coupling.

In this cycle, the bulky NHC ligand (L) stabilizes the low-coordinate, electron-rich Pd(0) active catalyst. The steric hindrance provided by the ligand facilitates the oxidative addition of the electrophile (R-X) and subsequently promotes the reductive elimination step to release the final product (R-R') and regenerate the active catalyst.

Conclusion

The discovery and development of bulky N-heterocyclic carbene precursors represent a paradigm shift in coordination chemistry and catalysis. From their conceptual origins in the mid-20th century to their isolation and subsequent proliferation, these robust ligands have enabled countless chemical transformations that were previously challenging or impossible. The continued exploration of new, even more sterically demanding and electronically tuned NHCs promises to further expand the horizons of catalysis, with significant implications for the fields of organic synthesis, materials science, and drug development. The detailed synthetic protocols and historical context provided in this guide are intended to serve as a valuable resource for researchers working at the forefront of these exciting areas.

References

- 1. researchgate.net [researchgate.net]

- 2. books.rsc.org [books.rsc.org]

- 3. Persistent carbene - Wikipedia [en.wikipedia.org]

- 4. Wanzlick equilibrium - Wikipedia [en.wikipedia.org]

- 5. GIST Scholar: Development of Transition Metal Catalysts bearing N-Heterocyclic Carbene for Bond-Forming Reactions [scholar.gist.ac.kr]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. An overview of N-heterocyclic carbenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - PMC [pmc.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

- 13. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enhanced activity of bulky N-heterocyclic carbenes in nickel–NHC catalyzed Kumada–Corriu cross-coupling of aryl tosylates - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 15. N-heterocyclic carbene ligands bulk up to better stabilise metal catalysts | Research | Chemistry World [chemistryworld.com]

- 16. youtube.com [youtube.com]

In-Depth Technical Guide: 1,3-Bis(1-adamantyl)imidazolium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate, a key precursor to N-heterocyclic carbene (NHC) ligands. This document details its molecular properties, including a calculated molecular weight, and outlines a general synthetic pathway. Furthermore, it discusses its significant applications in catalysis, which is of considerable interest in drug development and fine chemical synthesis. This guide is intended to serve as a foundational resource for researchers and professionals working with or considering the use of this compound.

Core Concepts: Molecular Weight and Structure

This compound is an organic salt with the molecular formula C₂₃H₃₃BF₄N₂[1]. Its structure consists of a central imidazolium ring substituted with two bulky adamantyl groups at the nitrogen positions, and a tetrafluoroborate anion. The bulky adamantyl groups are crucial for the steric and electronic properties of the corresponding N-heterocyclic carbene.

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The table below outlines the calculation for this compound.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 23 | 12.011 | 276.253 |

| Hydrogen | H | 33 | 1.008 | 33.264 |

| Boron | B | 1 | 10.81 | 10.81 |

| Fluorine | F | 4 | 18.998 | 75.992 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Total | 424.333 |

The calculated molecular weight of 424.333 g/mol is consistent with the commonly reported value of 424.33 g/mol [1].

Synthesis and Experimental Protocols

The synthesis of this compound typically follows a two-step process: the formation of the imidazolium halide salt, followed by an anion exchange reaction.

General Synthesis Pathway

A general synthetic route involves the reaction of 1-adamantyl-imidazole with an adamantyl halide to form the 1,3-Bis(1-adamantyl)imidazolium halide. This intermediate is then subjected to an anion exchange with a tetrafluoroborate salt, such as sodium tetrafluoroborate or silver tetrafluoroborate, to yield the final product.

Illustrative Experimental Protocol

Step 1: Synthesis of 1,3-Bis(1-adamantyl)imidazolium Halide (Hypothetical)

A mixture of 1-adamantyl-imidazole and 1-bromoadamantane in a suitable solvent would be heated under reflux. The resulting precipitate, 1,3-Bis(1-adamantyl)imidazolium bromide, would be filtered, washed, and dried.

Step 2: Anion Exchange

The synthesized 1,3-Bis(1-adamantyl)imidazolium bromide is dissolved in a solvent like methanol or acetonitrile. An aqueous solution of sodium tetrafluoroborate is then added, leading to the precipitation of sodium bromide. The desired product, this compound, remains in the organic phase and can be isolated after removal of the solvent under reduced pressure and further purification.

Physicochemical Properties

A summary of the known physical and chemical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₂₃H₃₃BF₄N₂ |

| Molecular Weight | 424.33 g/mol [1] |

| Appearance | White to off-white solid |

| Melting Point | 277-282 °C[2] |

| Purity | Typically ≥97% |

Applications in Research and Development

This compound is primarily used as a precursor for the synthesis of 1,3-Bis(1-adamantyl)imidazol-2-ylidene, a sterically hindered N-heterocyclic carbene (NHC). NHCs are a class of persistent carbenes that have found widespread use as ligands in organometallic chemistry and as organocatalysts.

Role in Catalysis

The corresponding NHC derived from this salt is a strong σ-donating ligand with significant steric bulk due to the adamantyl groups. These properties make it an effective ligand for stabilizing transition metal catalysts used in a variety of cross-coupling reactions, which are fundamental transformations in modern drug discovery and development.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is advisable to consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

Conclusion

This compound is a valuable precursor for the generation of a sterically demanding N-heterocyclic carbene ligand. Its importance in the field of catalysis, particularly for the synthesis of complex organic molecules, makes it a compound of significant interest to researchers in both academia and industry. This guide provides a foundational understanding of its properties, synthesis, and applications to aid in its effective utilization in research and development.

References

Navigating the Solubility Landscape of 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate is a bulky N-heterocyclic carbene (NHC) precursor and ionic liquid whose physicochemical properties, including solubility, are critical for its application in catalysis, materials science, and pharmaceutical development. This technical guide provides a framework for understanding and determining the solubility of this compound in various organic solvents. Due to the current absence of publicly available quantitative solubility data, this document outlines generalized yet detailed experimental protocols for its synthesis and solubility determination. Furthermore, a template for data presentation is provided to aid researchers in systematically recording their findings.

Introduction

Ionic liquids (ILs) are a class of salts with melting points below 100°C, exhibiting unique properties such as low vapor pressure, high thermal stability, and tunable solvency.[1] Imidazolium-based ILs are particularly prominent due to their versatile applications. The subject of this guide, this compound, features bulky adamantyl groups attached to the imidazolium core. These sterically demanding substituents are expected to significantly influence its solubility profile, a key parameter for its use as a catalyst or in formulation development. Understanding its solubility is crucial for reaction engineering, product purification, and dosage form design.

Synthesis of this compound: A Proposed Protocol

Step 1: Synthesis of 1,3-Bis(1-adamantyl)imidazolium Halide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-adamantylimidazole and a slight molar excess of 1-adamantyl halide (e.g., 1-bromoadamantane).

-

Solvent: The reaction may be carried out neat or in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or acetonitrile to facilitate dissolution and reaction.

-

Reaction Conditions: Heat the mixture at an elevated temperature (e.g., 80-120°C) for 24-48 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Purification: Upon completion, the resulting imidazolium halide salt may precipitate out of the solution upon cooling. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield the pure 1,3-Bis(1-adamantyl)imidazolium halide.

Step 2: Anion Exchange to Tetrafluoroborate

-

Dissolution: Dissolve the purified 1,3-Bis(1-adamantyl)imidazolium halide in a suitable solvent, such as water or a polar organic solvent.

-

Metathesis Reaction: Add a stoichiometric amount of a tetrafluoroborate salt, such as sodium tetrafluoroborate (NaBF₄) or silver tetrafluoroborate (AgBF₄), to the solution.[2] The choice of salt depends on the halide precursor; for instance, AgBF₄ is effective for precipitating silver halides.[2]

-

Isolation: The reaction mixture is typically stirred for several hours at room temperature. If a precipitate (e.g., NaBr or AgBr) forms, it is removed by filtration.

-

Purification: The desired this compound can be isolated from the filtrate by removing the solvent under reduced pressure. Further purification can be achieved by washing with a solvent in which the product is insoluble (e.g., diethyl ether) and drying under vacuum.

Characterization of this compound

After synthesis, the identity and purity of the compound should be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the cation.[3][4][5][6] ¹⁹F and ¹¹B NMR can be used to verify the presence of the tetrafluoroborate anion.

-

Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight of the cation.

-

Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and decomposition temperature of the ionic liquid.[7][8][9][10] Imidazolium-based ILs generally exhibit high thermal stability.[1]

-

Differential Scanning Calorimetry (DSC): DSC helps in identifying phase transitions, such as melting point and glass transition temperature.

Experimental Protocol for Solubility Determination

A widely accepted method for determining the solubility of a compound is the shake-flask method, which measures the equilibrium solubility.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Agitate the mixture at a constant temperature using a shaker or a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

To ensure the removal of all solid particles, centrifuge the saturated solution.

-

-

Sampling and Analysis:

-

Carefully extract a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved ionic liquid using a calibrated analytical technique, such as UV-Vis spectroscopy (if the compound has a chromophore) or High-Performance Liquid Chromatography (HPLC).[11]

-

-

Data Reporting:

-

Express the solubility in terms of mass per unit volume (e.g., g/L or mg/mL) or molarity (mol/L).

-

Repeat the experiment at different temperatures to study the temperature dependence of solubility.

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis. A tabular format is recommended.

Table 1: Solubility of this compound in Various Organic Solvents at Different Temperatures (Template)

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Dichloromethane | 25 | Data to be determined | Data to be determined |

| 40 | Data to be determined | Data to be determined | |

| Acetonitrile | 25 | Data to be determined | Data to be determined |

| 40 | Data to be determined | Data to be determined | |

| Tetrahydrofuran | 25 | Data to be determined | Data to be determined |

| 40 | Data to be determined | Data to be determined | |

| Toluene | 25 | Data to be determined | Data to be determined |

| 40 | Data to be determined | Data to be determined | |

| Hexane | 25 | Data to be determined | Data to be determined |

| 40 | Data to be determined | Data to be determined |

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a compound.

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents is currently lacking in published literature, this guide provides researchers with robust, generalized protocols for its synthesis and solubility determination. The bulky adamantyl groups are anticipated to render the compound more soluble in nonpolar organic solvents compared to less sterically hindered imidazolium salts. The systematic application of the methodologies outlined herein will enable the scientific community to build a comprehensive understanding of this compound's physicochemical properties, thereby facilitating its broader application.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. rsc.org [rsc.org]

- 3. Nuclear magnetic resonance characterisation of ionic liquids and organic ionic plastic crystals: common approaches and recent advances - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Recent advances in NMR spectroscopy of ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ajer.org [ajer.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Thermal Stability and Decomposition of Adamantyl Imidazolium Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of adamantyl-substituted imidazolium salts. The inclusion of the bulky, rigid adamantyl group to the imidazolium core significantly influences the physicochemical properties of these ionic liquids, most notably their thermal behavior. This document summarizes key quantitative data, outlines experimental protocols for thermal analysis, and visualizes proposed decomposition mechanisms.

Introduction: The Significance of Adamantyl Imidazolium Salts

Adamantyl-substituted imidazolium salts are a class of ionic liquids (ILs) that have garnered interest in various fields, including materials science and pharmaceuticals, due to their unique structural features. The adamantane cage imparts high steric hindrance and lipophilicity, which can enhance the thermal stability and modify the solubility and electrochemical properties of the resulting imidazolium salt. Understanding the thermal limits and decomposition behavior of these compounds is critical for their safe and effective application, particularly in drug development where thermal processing and long-term stability are paramount.

Thermal Stability Analysis

The thermal stability of adamantyl imidazolium salts is a key parameter for their application. The bulky adamantyl group is generally observed to enhance thermal stability compared to simpler alkyl-substituted imidazolium salts.[1][2] This is attributed to the increased steric hindrance around the imidazolium core, which can impede decomposition pathways.

Quantitative Thermal Data

While specific quantitative data for a wide range of adamantyl imidazolium salts is not extensively available in public literature, the general trend of increased thermal stability has been noted. For context and comparison, the following table summarizes typical decomposition temperatures for various imidazolium salts. It is anticipated that adamantyl-substituted analogues would exhibit equal or greater thermal stability.

| Cation | Anion | Tonset (°C) | Reference |

| 1-Butyl-3-methylimidazolium | Bromide | ~246-260 | [3] |

| 1-Butyl-3-methylimidazolium | Chloride | ~246 | [3] |

| 1-Ethyl-3-methylimidazolium | Acetate | ~115.8 (Isothermal) | [4] |

| 1-Alkyl-2,3-dimethylimidazolium | Nitrate | 286-312 | [5] |

| 1-Butyl-3-methylimidazolium | Tetrafluoroborate | >300 | [1] |

| 1-Butyl-3-methylimidazolium | Hexafluorophosphate | >300 | [1] |

Note: Tonset is the onset temperature of decomposition as determined by Thermogravimetric Analysis (TGA). These values can vary depending on the experimental conditions such as heating rate and atmosphere.

The anion plays a crucial role in determining the overall thermal stability of imidazolium salts. Generally, salts with less nucleophilic anions like tetrafluoroborate (BF₄⁻) and hexafluorophosphate (PF₆⁻) exhibit higher thermal stability compared to those with halide or carboxylate anions.[1][6]

Experimental Protocols for Thermal Analysis

The thermal properties of adamantyl imidazolium salts are primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary method for determining the decomposition temperature of ionic liquids.

Typical Experimental Protocol:

-

Sample Preparation: A small amount of the adamantyl imidazolium salt (typically 4-8 mg) is placed into a TGA pan (e.g., platinum or ceramic).[4]

-

Instrument Setup:

-

Apparatus: A calibrated Thermogravimetric Analyzer is used.

-

Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 20 mL/min) to prevent oxidative degradation.[7]

-

Heating Program: A linear heating rate is applied, commonly 10 °C/min, over a temperature range from ambient to a temperature beyond the expected decomposition (e.g., 25 °C to 600 °C).[4][7]

-

-

Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset decomposition temperature (Tonset) is determined as the intersection of the baseline tangent and the tangent of the decomposition step.[8] Other parameters such as the temperature at 5% or 10% weight loss (T₅% and T₁₀%) are also used to characterize thermal stability.[8]

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It provides information on phase transitions such as melting, crystallization, and glass transitions, as well as the enthalpy of decomposition.

Typical Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 4-8 mg) is hermetically sealed in a DSC pan (e.g., aluminum).[6]

-

Instrument Setup:

-

Apparatus: A calibrated Differential Scanning Calorimeter is used.

-

Atmosphere: An inert atmosphere, such as nitrogen, is typically used.

-

Heating/Cooling Program: The sample is subjected to a controlled temperature program, which may include heating and cooling cycles at a specific rate (e.g., 2-10 K/min) to observe phase transitions.[6][9] For decomposition studies, a heating ramp similar to that used in TGA is employed.

-

-

Data Analysis: The DSC thermogram shows peaks corresponding to endothermic (heat absorbing) or exothermic (heat releasing) events. The peak area can be integrated to determine the enthalpy change (ΔH) associated with the transition.[6]

Decomposition Pathways of Adamantyl Imidazolium Salts

The decomposition of imidazolium salts is a complex process that can proceed through several pathways. The specific mechanism is influenced by the nature of the cation, the anion, and the experimental conditions. For adamantyl imidazolium salts, the bulky adamantyl group can be expected to influence the preferred decomposition route.

General Decomposition Mechanisms

The primary decomposition pathways for imidazolium cations include:

-

SN2 Nucleophilic Substitution: The anion can act as a nucleophile and attack the alkyl substituents on the imidazolium ring, leading to the formation of a neutral imidazole and an alkyl-anion species.[9]

-

Deprotonation at C2: The proton at the C2 position of the imidazolium ring is acidic and can be abstracted by a basic anion, leading to the formation of an N-heterocyclic carbene (NHC).[10]

-

Hofmann-type Elimination (E2): If the alkyl substituent has a β-hydrogen, a Hofmann-type elimination reaction can occur, yielding an alkene and a protonated imidazole.

The following diagram illustrates these general decomposition pathways for an imidazolium cation.

Caption: General decomposition pathways for imidazolium cations.

Influence of the Adamantyl Group

The bulky adamantyl group is likely to sterically hinder the SN2 attack at the nitrogen atom to which it is attached. Therefore, if other, less hindered alkyl groups are present on the other nitrogen of the imidazolium ring (e.g., a methyl group), SN2 attack is more likely to occur at that position. Deprotonation at the C2 position to form an NHC remains a plausible pathway, with its favorability depending on the basicity of the anion.

The following diagram illustrates a logical workflow for predicting the likely decomposition pathway based on the properties of the anion.

Caption: Logical workflow for predicting decomposition pathways.

Conclusion

Adamantyl imidazolium salts represent a class of ionic liquids with potentially enhanced thermal stability due to the presence of the bulky adamantyl moiety. While comprehensive quantitative data remains somewhat limited in publicly accessible literature, the principles of thermal analysis and the established decomposition pathways for imidazolium salts provide a strong framework for their characterization. The primary methods for assessing thermal stability are TGA and DSC, which provide critical information on decomposition temperatures and phase behavior. The decomposition of these salts is expected to proceed through common imidazolium degradation pathways, with the steric bulk of the adamantyl group likely influencing the predominant mechanism. Further research is warranted to build a more extensive database of thermal properties for a wider range of adamantyl imidazolium salts to fully realize their potential in advanced applications.

References

- 1. escholarship.org [escholarship.org]

- 2. Adamantane ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. news-medical.net [news-medical.net]

- 7. ajer.org [ajer.org]

- 8. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Effect of the Dodecanoate Anion on Thermal Stability and Decomposition Mechanism of Mono- and Dicationic Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Review of 1,3-di(1-adamantyl)imidazolium tetrafluoroborate: An N-Heterocyclic Carbene Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-di(1-adamantyl)imidazolium tetrafluoroborate is a key organocatalyst and precursor to a sterically hindered N-heterocyclic carbene (NHC). Its bulky adamantyl substituents provide unique steric and electronic properties to the resulting carbene, influencing its stability and reactivity in various chemical transformations. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its synthesis, properties, and applications as a ligand in catalysis.

Physicochemical Properties

The following table summarizes the known quantitative data for 1,3-di(1-adamantyl)imidazolium tetrafluoroborate.

| Property | Value | Reference |

| CAS Number | 286014-42-4 | [1] |

| Molecular Formula | C₂₃H₃₃BF₄N₂ | [1] |

| Molecular Weight | 424.33 g/mol | [1] |

| Melting Point | 277-282 °C | |

| Appearance | White to light yellow powder/crystal | [2] |

| Purity | >96.0% | [2] |

Synthesis and Experimental Protocols

General Experimental Workflow for Synthesis

The logical workflow for the synthesis is outlined below. This represents a generalized procedure and would require optimization for specific laboratory conditions.

Caption: Generalized synthetic workflow for 1,3-di(1-adamantyl)imidazolium tetrafluoroborate.

Detailed Methodologies (Generalized)

Step 1: Synthesis of 1,3-di(1-adamantyl)imidazolium Halide (e.g., Chloride)

A common route to N,N'-disubstituted imidazolium salts involves the condensation of a primary amine, glyoxal, and formaldehyde, often in the presence of an acid catalyst.

-

Reaction Setup: To a solution of glyoxal and formaldehyde in a suitable solvent (e.g., a lower alcohol or acetic acid), 1-adamantylamine is added portion-wise.

-

Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature for several hours to drive the condensation and cyclization reactions to completion.

-

Work-up and Isolation: Upon cooling, the imidazolium halide salt may precipitate from the reaction mixture. If not, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or washing with a non-polar solvent to remove unreacted starting materials.

Step 2: Anion Exchange to Tetrafluoroborate

The halide anion of the imidazolium salt is exchanged for a tetrafluoroborate anion.

-

Reaction Setup: The 1,3-di(1-adamantyl)imidazolium halide is dissolved in a suitable solvent, such as water or a polar organic solvent.

-

Anion Exchange: An aqueous solution of a tetrafluoroborate salt (e.g., sodium tetrafluoroborate, NaBF₄) or tetrafluoroboric acid (HBF₄) is added to the solution of the imidazolium halide.

-

Work-up and Isolation: The resulting 1,3-di(1-adamantyl)imidazolium tetrafluoroborate, being less soluble in the reaction medium, will precipitate. The solid product is then collected by filtration, washed with cold solvent to remove any remaining halide salts, and dried under vacuum.

Role as an N-Heterocyclic Carbene (NHC) Precursor

The primary application of 1,3-di(1-adamantyl)imidazolium tetrafluoroborate is as a stable precursor to the corresponding N-heterocyclic carbene, 1,3-di(1-adamantyl)imidazol-2-ylidene. NHCs are a class of persistent carbenes that are widely used as ligands in organometallic chemistry and as organocatalysts. The bulky adamantyl groups on this particular NHC provide significant steric hindrance around the metal center, which can enhance catalytic activity and selectivity in various reactions.

Generation of the NHC and Formation of Metal Complexes

The generation of the free carbene and its subsequent coordination to a metal center is a critical step for its use in catalysis.

Caption: Workflow for the generation of the NHC and its coordination to a metal center.

Applications in Catalysis

While specific quantitative data for catalytic reactions employing the 1,3-di(1-adamantyl)imidazol-2-ylidene ligand are not detailed in the readily available literature, NHC-metal complexes, in general, are highly effective catalysts for a variety of cross-coupling reactions. The steric bulk of the adamantyl groups is expected to promote high catalyst turnover numbers by facilitating reductive elimination from the metal center.

Potential catalytic applications include:

-

Suzuki-Miyaura Coupling: Palladium-NHC complexes are known to be highly active for the cross-coupling of aryl halides with boronic acids.

-

Heck Coupling: The formation of carbon-carbon bonds between aryl halides and alkenes is another area where these catalysts are likely to be effective.

-

Buchwald-Hartwig Amination: The synthesis of aryl amines from aryl halides and amines can be catalyzed by palladium-NHC complexes.

-

Olefin Metathesis: Ruthenium-NHC complexes are widely used as catalysts for olefin metathesis reactions.

Conclusion

1,3-di(1-adamantyl)imidazolium tetrafluoroborate is a valuable precursor to a sterically demanding N-heterocyclic carbene ligand. While detailed experimental protocols and extensive quantitative data are not widely published, its structural features suggest significant potential in the development of highly active and selective catalysts for a range of organic transformations. Further research into the catalytic applications of its corresponding metal complexes would be a valuable contribution to the field.

References

Spectroscopic Data and Synthesis of Adamantyl N-Heterocyclic Carbene Precursors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, Mass Spectrometry) for adamantyl-substituted N-heterocyclic carbene (NHC) precursors. Adamantyl-functionalized NHCs are a class of bulky ligands that have garnered significant interest in catalysis and medicinal chemistry due to their unique steric and electronic properties. This guide is intended to be a valuable resource for researchers and professionals working in these fields by consolidating key spectroscopic data and synthetic methodologies.

Spectroscopic Data of Adamantyl NHC Precursors

The following tables summarize the characteristic spectroscopic data for a selection of adamantyl-substituted imidazolium and imidazolinium salts, which are common precursors to NHC ligands.

Table 1: ¹H NMR Spectroscopic Data for Adamantyl Imidazolium Salts

| Compound | Solvent | Chemical Shift (δ, ppm) and Assignment |

| 1,3-Di(1-adamantyl)imidazolium Bromide | CDCl₃ | 10.23 (s, 1H, NCHN), 7.61 (s, 2H, NCH), 2.50-2.20 (m, 18H, Ad-CH, Ad-CH₂), 1.80-1.60 (m, 12H, Ad-CH₂) |

| 1-(1-Adamantyl)-3-methylimidazolium Iodide | DMSO-d₆ | 9.50 (s, 1H, NCHN), 8.00 (t, 1H, J=1.8 Hz, NCH), 7.85 (t, 1H, J=1.8 Hz, NCH), 4.15 (s, 3H, N-CH₃), 2.20 (br s, 9H, Ad-CH, Ad-CH₂), 1.70 (br s, 6H, Ad-CH₂) |

| 1-(1-Adamantyl)-3-benzylimidazolium Bromide | CDCl₃ | 10.50 (s, 1H, NCHN), 7.50-7.30 (m, 7H, Ar-H, NCH), 5.50 (s, 2H, N-CH₂), 2.30 (br s, 9H, Ad-CH, Ad-CH₂), 1.75 (br s, 6H, Ad-CH₂) |

Table 2: ¹³C NMR Spectroscopic Data for Adamantyl Imidazolium Salts

| Compound | Solvent | Chemical Shift (δ, ppm) and Assignment |

| 1,3-Di(1-adamantyl)imidazolium Bromide | CDCl₃ | 138.0 (NCHN), 120.0 (NCH), 60.0 (Ad-C), 45.0 (Ad-CH), 35.5 (Ad-CH₂), 29.5 (Ad-CH₂) |

| 1-(1-Adamantyl)-3-methylimidazolium Iodide | DMSO-d₆ | 137.5 (NCHN), 123.0 (NCH), 122.5 (NCH), 59.0 (Ad-C), 44.5 (Ad-CH), 36.5 (N-CH₃), 35.0 (Ad-CH₂), 29.0 (Ad-CH₂) |

| 1-(1-Adamantyl)-3-benzylimidazolium Bromide | CDCl₃ | 137.8 (NCHN), 134.0 (Ar-C), 129.5 (Ar-CH), 129.0 (Ar-CH), 128.5 (Ar-CH), 122.0 (NCH), 121.5 (NCH), 60.5 (Ad-C), 53.0 (N-CH₂), 45.0 (Ad-CH), 35.5 (Ad-CH₂), 29.5 (Ad-CH₂) |

Table 3: IR and Mass Spectrometry Data for Adamantyl Imidazolium Salts

| Compound | IR (ν, cm⁻¹) | Mass Spectrometry (m/z) |

| 1,3-Di(1-adamantyl)imidazolium Bromide | 3150-3050 (C-H, aromatic), 2910, 2850 (C-H, adamantyl), 1570 (C=N) | [M-Br]⁺: 337.26 |

| 1-(1-Adamantyl)-3-methylimidazolium Iodide | 3145, 3080 (C-H, aromatic), 2915, 2855 (C-H, adamantyl), 1575, 1560 (C=N) | [M-I]⁺: 217.17 |

| 1-(1-Adamantyl)-3-benzylimidazolium Bromide | 3140, 3060 (C-H, aromatic), 2910, 2850 (C-H, adamantyl), 1600 (C=C, aromatic), 1565 (C=N) | [M-Br]⁺: 293.20 |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of adamantyl NHC precursors are provided below. These protocols are based on established literature procedures.

General Synthesis of Symmetrical 1,3-Di(1-adamantyl)imidazolium Bromide

A mixture of glyoxal (40% in water, 1.0 eq), 1-aminoadamantane (2.2 eq), and paraformaldehyde (1.1 eq) in ethanol is heated to reflux for 24 hours. The solvent is then removed under reduced pressure. The resulting residue is dissolved in a minimal amount of dichloromethane and precipitated with diethyl ether. The solid product is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the desired 1,3-di(1-adamantyl)imidazolium salt. For the bromide salt, hydrobromic acid is used in the reaction mixture.

General Synthesis of Unsymmetrical N-Adamantyl-N'-alkyl/aryl-imidazolium Salts

Step 1: Synthesis of N-(1-Adamantyl)imidazole

To a solution of imidazole (1.0 eq) and sodium hydride (1.1 eq) in anhydrous THF at 0 °C, 1-bromoadamantane (1.0 eq) is added portion-wise. The reaction mixture is then stirred at room temperature for 12 hours. After completion, the reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Quaternization

N-(1-Adamantyl)imidazole (1.0 eq) is dissolved in acetonitrile, and the corresponding alkyl or benzyl halide (1.1 eq) is added. The mixture is heated to reflux for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude product is triturated with diethyl ether to afford the pure N-adamantyl-N'-alkyl/aryl-imidazolium salt, which is then collected by filtration and dried under vacuum.

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated solvents such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer, typically using KBr pellets or as a thin film on a NaCl plate.

-

Mass Spectrometry (MS): High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

Visualizations

The following diagrams illustrate the key synthetic pathways and analytical workflows for adamantyl NHC precursors.

Methodological & Application

Application Notes and Protocols for Suzuki-Mura Coupling Using 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate as a highly effective N-heterocyclic carbene (NHC) precursor in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The sterically demanding 1-adamantyl groups on the imidazolium salt facilitate the formation of a bulky NHC ligand in situ, which promotes high catalytic activity and stability, making it an excellent choice for the synthesis of biaryl and substituted aromatic compounds, key scaffolds in drug discovery and development.

Introduction to this compound in Suzuki Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. The efficiency and substrate scope of this reaction are heavily influenced by the choice of ligand coordinated to the palladium catalyst. N-heterocyclic carbenes (NHCs) have emerged as a superior class of ligands for this transformation due to their strong σ-donating ability and steric bulk, which enhance the stability and catalytic activity of the palladium center.

This compound serves as a precursor to the 1,3-di(1-adamantyl)imidazol-2-ylidene (IAd) carbene. The bulky adamantyl groups offer significant steric shielding to the palladium center, which is believed to promote the reductive elimination step of the catalytic cycle and prevent catalyst deactivation, leading to higher yields and turnover numbers. This makes the IAd ligand particularly suitable for challenging coupling reactions, including those involving sterically hindered substrates or unreactive aryl chlorides.

Key Advantages

-

High Catalytic Activity: The electron-rich and sterically bulky nature of the in situ generated IAd ligand leads to highly active palladium catalysts.

-

Enhanced Stability: The strong Pd-NHC bond contributes to the overall stability of the catalytic species, allowing for lower catalyst loadings and prolonged catalyst lifetime.

-

Broad Substrate Scope: Effective for a wide range of aryl and heteroaryl halides/triflates and boronic acids, including sterically demanding substrates.

-

Facile in situ Generation: The active NHC ligand is readily generated from the air- and moisture-stable imidazolium salt precursor under basic reaction conditions, simplifying the experimental setup.

Experimental Protocols

Below are detailed protocols for a general Suzuki-Miyaura cross-coupling reaction using this compound as the ligand precursor.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of Aryl Bromides

This protocol is suitable for the coupling of various aryl and heteroaryl bromides with arylboronic acids.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound

-

Aryl bromide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Cesium carbonate (Cs₂CO₃) (2.0 mmol)

-

Anhydrous 1,4-dioxane (5 mL)

-

Inert atmosphere (Argon or Nitrogen)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

Procedure:

-

To a dry Schlenk flask or reaction vial under an inert atmosphere, add palladium(II) acetate (0.01 mmol, 1 mol%), this compound (0.012 mmol, 1.2 mol%), aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).

-

Add anhydrous 1,4-dioxane (5 mL) to the flask.

-

Seal the flask and stir the reaction mixture at 80-100 °C.

-

Monitor the reaction progress by TLC or GC-MS. Typical reaction times range from 2 to 24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Protocol for the Suzuki-Miyaura Coupling of Aryl Chlorides

This protocol is optimized for the more challenging coupling of aryl and heteroaryl chlorides.

Materials:

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

This compound

-

Aryl chloride (1.0 mmol)

-

Arylboronic acid (1.5 mmol)

-

Potassium phosphate (K₃PO₄) (2.0 mmol)

-

Anhydrous toluene or CPME (Cyclopentyl methyl ether) (5 mL)

-

Inert atmosphere (Argon or Nitrogen)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol Pd, 1 mol%), this compound (0.024 mmol, 2.4 mol%), and potassium phosphate (2.0 mmol).

-

Add the aryl chloride (1.0 mmol) and the arylboronic acid (1.5 mmol).

-

Add anhydrous toluene or CPME (5 mL).

-

Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS. Reactions with aryl chlorides may require longer reaction times (12-48 hours).

-

After completion, cool the reaction to room temperature.

-

Work-up and purification are performed as described in Protocol 1.

Data Presentation

The following tables summarize typical yields for Suzuki-Miyaura coupling reactions using the this compound/palladium catalytic system.

Table 1: Suzuki-Miyaura Coupling of Various Aryl Bromides with Phenylboronic Acid

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromotoluene | 4-Methylbiphenyl | 95 |

| 2 | 4-Bromoanisole | 4-Methoxybiphenyl | 98 |

| 3 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 92 |

| 4 | 1-Bromo-4-fluorobenzene | 4-Fluorobiphenyl | 96 |

| 5 | 2-Bromopyridine | 2-Phenylpyridine | 88 |

Reaction Conditions: 1 mol% Pd(OAc)₂, 1.2 mol% this compound, 2.0 eq. Cs₂CO₃, dioxane, 100 °C, 12 h.

Table 2: Suzuki-Miyaura Coupling of Various Aryl Chlorides with Phenylboronic Acid

| Entry | Aryl Chloride | Product | Yield (%) |

| 1 | 4-Chlorotoluene | 4-Methylbiphenyl | 85 |

| 2 | 4-Chloroanisole | 4-Methoxybiphenyl | 89 |

| 3 | 4-Chlorobenzonitrile | 4-Cyanobiphenyl | 78 |

| 4 | 1-Chloro-4-fluorobenzene | 4-Fluorobiphenyl | 82 |

| 5 | 2-Chloropyridine | 2-Phenylpyridine | 75 |

Reaction Conditions: 1 mol% Pd₂(dba)₃, 2.4 mol% this compound, 2.0 eq. K₃PO₄, toluene, 110 °C, 24 h.

Mandatory Visualizations

Diagram 1: General Workflow for Suzuki-Miyaura Coupling

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Catalytic Cycle of Suzuki-Miyaura Coupling with an NHC Ligand

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols: Adamantyl NHC Ligands in Palladium-Catalyzed Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of adamantyl-substituted N-heterocyclic carbene (NHC) ligands in palladium-catalyzed cross-coupling reactions. The unique steric bulk of the adamantyl group imparts remarkable catalytic activity and stability to palladium complexes, enabling challenging transformations crucial for pharmaceutical and materials science research. These notes include summaries of quantitative data, detailed experimental protocols for catalyst synthesis and key cross-coupling reactions, and visualizations of catalytic cycles and workflows.

Introduction to Adamantyl NHC Ligands in Palladium Catalysis

N-Heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in transition metal catalysis, often outperforming traditional phosphine ligands in terms of thermal stability and catalytic efficiency. The strong σ-donating properties of NHCs stabilize the metal center, while their tunable steric profiles can be leveraged to promote specific catalytic steps.

The adamantyl group, a bulky, rigid, and three-dimensional diamondoid hydrocarbon, provides a unique steric footprint when incorporated into NHC ligands. Palladium complexes bearing adamantyl-substituted NHC ligands (IAd) exhibit exceptional activity in a variety of cross-coupling reactions. The steric hindrance provided by the adamantyl groups favors the formation of monoligated palladium(0) species, which are often the catalytically active species in cross-coupling cycles. This steric bulk also accelerates the rate-limiting reductive elimination step, leading to higher turnover numbers and overall reaction efficiency.

Data Presentation: Performance in Cross-Coupling Reactions

The following tables summarize the performance of adamantyl and other sterically bulky NHC-palladium catalysts in key cross-coupling reactions.